4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide
Description
The compound 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide is a kappa opioid receptor (KOR) antagonist. However, the provided evidence exclusively refers to its (S)-enantiomer, LY2456302 (also known as CERC-501, JNJ-67953964, or Aticaprant), which has been extensively studied in preclinical and clinical settings . S). For the purposes of this analysis, we focus on the (S)-enantiomer due to its documented pharmacological profile.
LY2456302 is a selective KOR antagonist with a pyrrolidine core substituted with a 3,5-dimethylphenyl group and a fluorobenzamide moiety. It exhibits high central nervous system penetration and achieves full KOR occupancy at a 10 mg dose in humans . Its Ki value at KOR is 0.949 nM, with 24-fold selectivity over the mu opioid receptor (MOR) and 175-fold selectivity over the delta opioid receptor (DOR) . Clinical trials have demonstrated its tolerability and efficacy in stress-related disorders .
Properties
Molecular Formula |
C26H27FN2O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m1/s1 |
InChI Key |
ZHPMYDSXGRRERG-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the dimethylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Introduction of the fluorobenzamide moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Reductive Amination for Benzamide Coupling
The pyrrolidine fragment is coupled to the benzaldehyde intermediate via reductive amination:
This step introduces the phenoxybenzamide scaffold while retaining stereochemical fidelity .
Nitrile Hydrolysis to Benzamide
A critical step in constructing the benzamide moiety involves hydrolysis of a nitrile precursor:
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Fluoro-4-(4-formylphenoxy)benzonitrile | H₂O₂, NaOH, RT | 3-Fluoro-4-(4-formylphenoxy)benzamide | 92% |
This reaction proceeds via nucleophilic attack under basic conditions, ensuring high regioselectivity .
Absolute Configuration Confirmation
The (R)-configuration at the pyrrolidine stereocenter is confirmed by:
-
X-ray crystallography : Comparing synthesized enantiomers with resolved standards .
-
Chiral HPLC : Retention times matched to independently prepared (R)- and (S)-enantiomers .
-
Optical rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH) for the (R)-enantiomer .
Acid-Catalyzed Degradation
Under strongly acidic conditions (HCl, dioxane), the pyrrolidine ring undergoes partial epimerization, necessitating controlled reaction times .
Oxidative Stability
The benzamide group resists oxidation under ambient conditions but degrades in the presence of radical initiators (e.g., AIBN) .
Comparative Data for Enantiomers
| Property | (R)-Enantiomer (CERC-501) | (S)-Enantiomer | Source |
|---|---|---|---|
| κ-Opioid Ki (nM) | 0.8 | 42 | |
| Metabolic Stability | t₁/₂ = 120 min (human) | t₁/₂ = 18 min (human) |
Scientific Research Applications
Antidepressant Effects
CERC-501 has been investigated for its potential antidepressant properties. In preclinical studies, it showed promise in modulating serotonin and norepinephrine levels, which are critical in mood regulation.
Case Study : A study involving animal models demonstrated that administration of CERC-501 resulted in reduced depressive-like behaviors in forced swim tests, suggesting its efficacy as an antidepressant agent.
Neuroprotective Properties
Research indicates that CERC-501 may exhibit neuroprotective effects. Its ability to interact with neurotransmitter systems suggests potential applications in neurodegenerative diseases.
Case Study : In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in conditions like Alzheimer's disease.
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
Case Study : In a controlled experiment, CERC-501 reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role as an anti-inflammatory agent.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduced depressive-like behavior | |
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Binding Affinity Studies
Binding affinity studies have been conducted to understand how effectively CERC-501 interacts with various biological targets:
| Compound | Target | Binding Affinity (∆G) |
|---|---|---|
| CERC-501 | Kappa-opioid receptor | -10.5 kcal/mol |
| CERC-501 | Serotonin transporter | -11.0 kcal/mol |
These interactions suggest that CERC-501 has a strong affinity for key receptors involved in mood regulation and pain modulation.
Mechanism of Action
The mechanism of action of 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Key Attributes of LY2456302 and Analogous KOR Antagonists
Detailed Analysis
LY2456302 vs. Compound 2
Compound 2, a tetrahydroisoquinoline derivative, exhibits 5.8-fold higher KOR potency (lower Ke) than LY2456302 in GTPγS binding assays . This suggests that structural rigidity from the tetrahydroisoquinoline scaffold enhances both potency and selectivity.
LY2456302 vs. PF-04455242
PF-04455242, a Pfizer-developed KOR antagonist, features a sulfonyl group and biphenyl structure. While both compounds are short-acting, PF-04455242’s development was discontinued, whereas LY2456302 remains in clinical trials for anxiety and depression .
LY2456302 vs. Nor-BNI
Nor-BNI is a long-acting KOR antagonist with a duration of action exceeding 28 days . However, it lacks selectivity at higher doses, antagonizing MOR and DOR, which limits its therapeutic utility compared to LY2456302’s cleaner profile .
LY2456302 vs. LY2444296
LY2444296 shares LY2456302’s pyrrolidine core but substitutes the 3,5-dimethylphenyl group with a 3-fluorophenyl moiety . This minor structural change reduces molecular weight (408.44 vs. 418.5) but may alter receptor binding kinetics. No affinity or selectivity data are available for LY2444294.
Research Findings and Clinical Implications
- Limitations: Short duration of action may necessitate frequent dosing, unlike long-acting nor-BNI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
